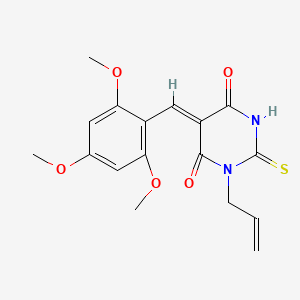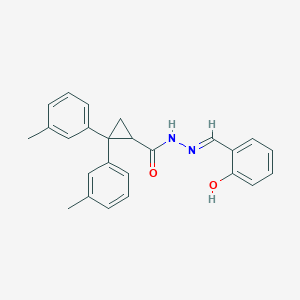![molecular formula C23H18ClN3O2S3 B3732348 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide CAS No. 5545-27-7](/img/structure/B3732348.png)
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide
Descripción general
Descripción
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C23H18ClN3O2S3 and its molecular weight is 500.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide is 499.0249680 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
The compound exhibits fluorescence properties, making it suitable as a fluorescent probe for bioimaging. Researchers can use it to visualize cellular structures, monitor intracellular processes, and study dynamic events within living cells .
Aldose Reductase Inhibitors
Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in diabetic complications. Compounds like F0393-0331 can inhibit aldose reductase, potentially mitigating diabetic neuropathy, retinopathy, and nephropathy .
Antibacterial Activity
F0393-0331 exhibits antibacterial properties. It has been tested against various bacterial strains, particularly Gram-positive bacteria. Its antimicrobial activity makes it a potential candidate for developing new antibiotics .
Antifungal Properties
In addition to antibacterial effects, this compound also demonstrates antifungal activity. Researchers have investigated its efficacy against fungal pathogens, making it relevant for treating fungal infections .
Anticancer Potential
Studies suggest that F0393-0331 may have anticancer properties. Further research is needed to explore its mechanisms of action and potential applications in cancer therapy .
High Thermal Stability
The compound exhibits high thermal stability, remaining intact even at temperatures above 240°C. This property could be advantageous for various applications, including drug formulation and material science .
Fluorescent Dyes for Fixed Cells
Both F0393-0331 and its derivative A-2 have been successfully used as fluorescent dyes for fixed mammalian cells. Their fluorescence properties enable precise cell imaging and localization studies .
Synergy with Antibiotics
In combination with common antibiotics, F0393-0331 has shown promise in reducing bacterial load in biofilm infections. Researchers have explored its synergistic effects, particularly against Staphylococcus aureus biofilms .
Propiedades
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S3/c24-18-9-5-4-8-16(18)13-17-14-25-22(31-17)26-20(28)10-11-27-21(29)19(32-23(27)30)12-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,26,28)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVANZQVLAVNJKO-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362045 | |
| Record name | F0393-0331 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)propanamide | |
CAS RN |
5545-27-7 | |
| Record name | F0393-0331 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3732277.png)

![7-bromo-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3732290.png)
![1-(4-fluorobenzyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3732292.png)

![2-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3732308.png)
![ethyl 2-(acetylamino)-7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3732324.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732329.png)

![1-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732354.png)
![1-(3-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732361.png)
![1-(4-bromophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B3732379.png)
![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B3732393.png)
![2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3732396.png)